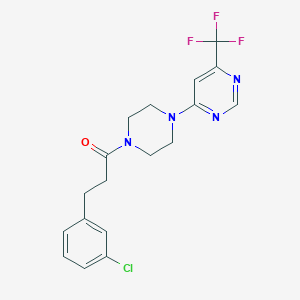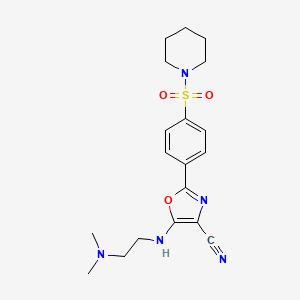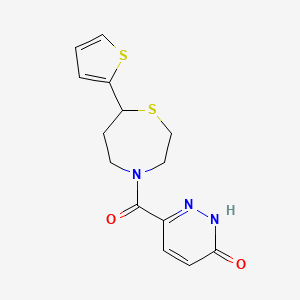
6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one” is a chemical compound with the molecular formula C8H6N2OS . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophen-2-yl group, a 1,4-thiazepane-4-carbonyl group, and a pyridazin-3(2H)-one group . The exact structure would require more specific information or computational chemistry analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.21 . It’s a solid at room temperature . The compound is expected to have high gastrointestinal absorption and is not a substrate for P-glycoprotein . It’s not an inhibitor of cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .Applications De Recherche Scientifique
Cardiovascular Research Applications
Pyridazinone derivatives, including structures similar to the queried compound, have been highlighted as vital for the development of cardio-active agents. These derivatives are either in clinical use or have been tested in clinical trials for their cardiovascular effects. The review by Imran & Abida (2016) discusses various pyridazinone derivatives and their significance in cardiovascular research, underlining their potential for therapeutic applications in heart-related conditions (Imran & Abida, 2016).
Antimicrobial and Antioxidant Properties
Research on pyridine and fused pyridine derivatives, akin to the compound , has demonstrated antimicrobial and antioxidant activities. Flefel et al. (2018) prepared novel derivatives starting from a related pyridine-carbonitrile compound, showing moderate to good binding energies in molecular docking screenings, which suggests potential for antimicrobial and antioxidant applications (Flefel et al., 2018).
Antihypertensive Activity
Derivatives of 6-heteroaryl-3-hydrazinopyridazines, which share a structural motif with the queried compound, have been synthesized and tested for antihypertensive activity. Steiner, Gries, & Lenke (1981) found that certain derivatives, particularly those with imidazol-1-yl groups, showed significant antihypertensive effects in animal models (Steiner, Gries, & Lenke, 1981).
Antitumor Effects and Kinase Inhibition
Benzimidazole derivatives bearing a thiazolo[3,2‐a]pyrimidine moiety have been synthesized and tested for their anticancer properties. These compounds showed marked antitumor effects, including inhibitory activities against Aurora A kinase and KSP, highlighting their potential as anticancer agents (Abd El‐All et al., 2015).
OLED Material Development
Compounds with thiophene rings, similar to the structural elements of the queried compound, have been explored for their potential as red fluorescent materials in OLED devices. Gorohmaru et al. (2002) synthesized derivatives that emit red fluorescence, demonstrating their utility in the development of OLED materials (Gorohmaru et al., 2002).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Orientations Futures
Propriétés
IUPAC Name |
3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13-4-3-10(15-16-13)14(19)17-6-5-12(21-9-7-17)11-2-1-8-20-11/h1-4,8,12H,5-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPPXAOZAKREHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-hydroxyethyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2671855.png)
![1,3,5-trimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2671856.png)
![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)
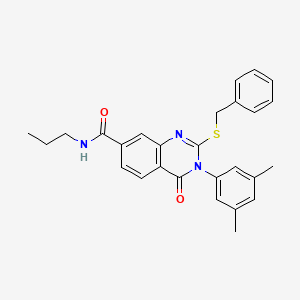
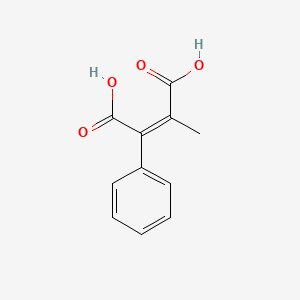

![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)
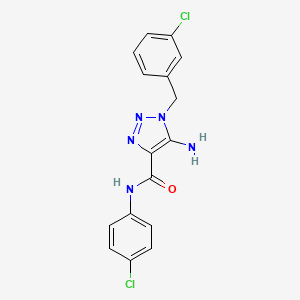
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide](/img/structure/B2671874.png)
